molecular formula C10H12ClNOS B14931412 5-chloro-N-cyclopentylthiophene-2-carboxamide

5-chloro-N-cyclopentylthiophene-2-carboxamide

Cat. No.: B14931412
M. Wt: 229.73 g/mol
InChI Key: UCCPDZLXAVHTFB-UHFFFAOYSA-N
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Description

5-chloro-N-cyclopentylthiophene-2-carboxamide is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a cyclopentyl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclopentylthiophene-2-carboxamide typically involves the following steps:

    Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride.

    Conversion to 5-chlorothiophene-2-carboxamide: The acid is then converted to the corresponding amide by reacting with ammonia or an amine under suitable conditions.

    Cyclopentylation: The final step involves the introduction of the cyclopentyl group to the nitrogen atom of the carboxamide. This can be done using cyclopentylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-cyclopentylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound can be used in the study of biological pathways involving thiophene derivatives.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopentylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorothiophene-2-carboxamide
  • N-cyclopentylthiophene-2-carboxamide
  • 5-chloro-2-thiophenecarboxylic acid

Uniqueness

5-chloro-N-cyclopentylthiophene-2-carboxamide is unique due to the presence of both the chlorine atom and the cyclopentyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other thiophene derivatives.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

5-chloro-N-cyclopentylthiophene-2-carboxamide

InChI

InChI=1S/C10H12ClNOS/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)

InChI Key

UCCPDZLXAVHTFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(S2)Cl

solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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